N'-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxyphenyl group, a nitrophenoxy group, and an acetohydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 2-(2-nitrophenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitrophenoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted products with various functional groups.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorobenzyl)oxy]-1-naphthylmethylidene-2-(2-nitrophenoxy)acetohydrazide
- N’-[(E)-(2-ethoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its methoxy and nitrophenoxy groups provide distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15N3O5 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C16H15N3O5/c1-23-13-8-6-12(7-9-13)10-17-18-16(20)11-24-15-5-3-2-4-14(15)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
LABNXTUJWGIQNA-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.